molecular formula C17H19F2N3O3S B2841389 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034302-80-0

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Cat. No.: B2841389
CAS No.: 2034302-80-0
M. Wt: 383.41
InChI Key: BAFQIRDBRBUMBW-UHFFFAOYSA-N
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Description

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a piperidine moiety and a difluorophenylsulfonyl group

Preparation Methods

The synthesis of 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The piperidine moiety is then introduced through a series of reactions, followed by the attachment of the difluorophenylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine can be compared with other similar compounds, such as those containing pyrimidine or piperidine moieties. Its uniqueness lies in the specific combination of functional groups and the resulting properties. Similar compounds include:

  • 2,6-Dimethylpyrimidine derivatives
  • Piperidine-based compounds
  • Difluorophenylsulfonyl-containing molecules

These comparisons highlight the distinct characteristics and potential advantages of this compound in various applications.

Biological Activity

The compound 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a piperidine moiety, which is further modified by a difluorophenylsulfonyl group. This unique arrangement contributes to its pharmacological properties.

Property Value
Molecular Formula C14H17F2N3O3S
Molecular Weight 347.36 g/mol
IUPAC Name This compound
CAS Number [1396870-42-0]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorophenylsulfonyl group enhances binding affinity to target sites, while the piperidine ring contributes to structural stability and solubility.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It can potentially modulate receptor activity, influencing signal transduction pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antiviral Properties: Some derivatives have shown activity against viruses such as Ebola by inhibiting viral entry into host cells. For instance, studies on related piperidine compounds demonstrated significant inhibition of Ebola virus entry at low micromolar concentrations (EC50 values ranging from 0.64 µM to 0.93 µM) .
  • Cytotoxicity: In vitro studies have evaluated the cytotoxic effects of these compounds on various cell lines. Minimal cytotoxicity was observed at effective concentrations, indicating a favorable therapeutic index .
  • Neurotransmitter Interaction: Piperidine derivatives are known to interact with neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological efficacy of piperidine-based compounds:

Study on Anti-Ebola Activity

A study synthesized several piperidine derivatives and evaluated their anti-Ebola activity. Among them, compounds with similar structures to this compound exhibited potent inhibitory effects on viral entry mechanisms .

Acetylcholinesterase Inhibition

Research has shown that certain piperazine derivatives can inhibit AChE effectively. Given the structural similarities between piperazine and piperidine derivatives, it is plausible that this compound might exhibit similar properties .

Properties

IUPAC Name

4-[1-(2,5-difluorophenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3S/c1-11-8-17(21-12(2)20-11)25-14-4-3-7-22(10-14)26(23,24)16-9-13(18)5-6-15(16)19/h5-6,8-9,14H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFQIRDBRBUMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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